molecular formula C22H17NO2 B12609408 3-Benzoyl-N-(4-ethenylphenyl)benzamide CAS No. 872851-12-2

3-Benzoyl-N-(4-ethenylphenyl)benzamide

Cat. No.: B12609408
CAS No.: 872851-12-2
M. Wt: 327.4 g/mol
InChI Key: WUFVLQKHPHQXDA-UHFFFAOYSA-N
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Description

3-Benzoyl-N-(4-ethenylphenyl)benzamide is an organic compound with a complex structure that includes benzoyl and ethenylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-N-(4-ethenylphenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives often employs continuous flow microreactor systems. These systems allow for precise control over reaction conditions and can achieve high yields in a short amount of time. For example, a continuous flow microreactor system can synthesize benzamide derivatives with a yield of 85.7% within 10 minutes .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-N-(4-ethenylphenyl)benzamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in the reactions of benzamide derivatives include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-Benzoyl-N-(4-ethenylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzoyl-N-(4-ethenylphenyl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and thereby influencing glucose levels in the body.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-N-(4-ethenylphenyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

872851-12-2

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

3-benzoyl-N-(4-ethenylphenyl)benzamide

InChI

InChI=1S/C22H17NO2/c1-2-16-11-13-20(14-12-16)23-22(25)19-10-6-9-18(15-19)21(24)17-7-4-3-5-8-17/h2-15H,1H2,(H,23,25)

InChI Key

WUFVLQKHPHQXDA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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